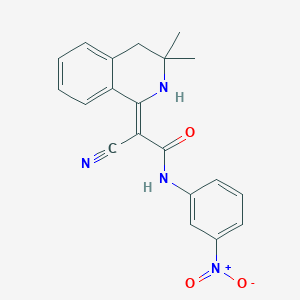![molecular formula C18H12N4O9 B400671 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B400671.png)
5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group and a dinitrophenoxy group
Preparation Methods
The synthesis of 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,4-dinitrophenol and 3-methoxybenzaldehyde. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of nitro groups and the pyrimidine ring structure play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar compounds to 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE include:
2,4-Dinitrophenol: Known for its use in various chemical reactions and as a precursor in organic synthesis.
3-Methoxybenzaldehyde: Used in the synthesis of various aromatic compounds.
Properties
Molecular Formula |
C18H12N4O9 |
|---|---|
Molecular Weight |
428.3g/mol |
IUPAC Name |
5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12N4O9/c1-30-15-7-9(6-11-16(23)19-18(25)20-17(11)24)2-4-14(15)31-13-5-3-10(21(26)27)8-12(13)22(28)29/h2-8H,1H3,(H2,19,20,23,24,25) |
InChI Key |
RRSWWQRVMFTVFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B400591.png)

![4-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 3-methylbenzoate](/img/structure/B400594.png)
![(5E)-3-[(dimethylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B400595.png)

![N-{3-[(3-ethoxy-2-hydroxybenzylidene)amino]phenyl}benzamide](/img/structure/B400597.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B400599.png)


![5-(4-Bromophenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole](/img/structure/B400605.png)
![5-(4-chlorophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400608.png)
![Prop-2-enyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400609.png)
![3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B400610.png)
